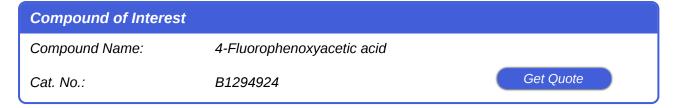


# 4-Fluorophenoxyacetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **4-Fluorophenoxyacetic Acid**: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and known mechanisms of **4-Fluorophenoxyacetic acid** (4-FPA). This guide synthesizes critical data into accessible formats, details relevant experimental protocols, and visualizes key processes to facilitate further research and application.

## **Chemical Identity and Properties**

**4-Fluorophenoxyacetic acid** is a synthetic phenoxyacetic acid derivative. It is recognized for its role as a plant strengthener, enhancing the resistance of cereals to certain insect pests.[1][2] Its physical and chemical properties are summarized below.

## **Structural and Physical Properties**

The fundamental identifiers and physicochemical properties of **4-Fluorophenoxyacetic acid** are presented in Table 1.



Property	Value	Reference(s)
IUPAC Name	2-(4-fluorophenoxy)acetic acid	[3][4]
Synonyms	p-Fluorophenoxyacetic acid, (4-Fluorophenoxy)acetic acid	[3][4]
CAS Number	405-79-8	[4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>3</sub>	[3][5][6]
Molecular Weight	170.14 g/mol	[3][5][6]
Appearance	White to light beige crystalline powder	[1]
Melting Point	104-104.5 °C	[1][4]

#### **Chemical Structure Identifiers**

For computational and database referencing, the following structural identifiers are used for **4-Fluorophenoxyacetic acid** (Table 2).

Identifier	String	Reference(s)
SMILES	O=C(O)COC1=CC=C(F)C=C1	[4][5]
InChI	InChI=1S/C8H7FO3/c9-6-1-3- 7(4-2-6)12-5-8(10)11/h1- 4H,5H2,(H,10,11)	[3][4][5]
InChIKey	ZBIULCVFFJJYTN- UHFFFAOYSA-N	[4][5]

## **Predicted and Analogous Physicochemical Data**

While experimental data for certain properties of 4-FPA are limited, predictions and data from structurally similar compounds provide valuable insights (Table 3). The predicted octanol-water partition coefficient (XlogP) suggests moderate lipophilicity.[7] Data for the closely related 4-chlorophenoxyacetic acid is included for comparison.



Property	Value	Compound	Note	Reference(s)
Predicted logP (XlogP)	1.6	4- Fluorophenoxyac etic acid	Computationally predicted	[7]
Experimental logP (log Kow)	2.25	4- Chlorophenoxya cetic acid	Analog data	[8]
Experimental pKa	3.56	4- Chlorophenoxya cetic acid	Analog data	[8]
Water Solubility	957 mg/L at 25 °C	4- Chlorophenoxya cetic acid	Analog data	[8]

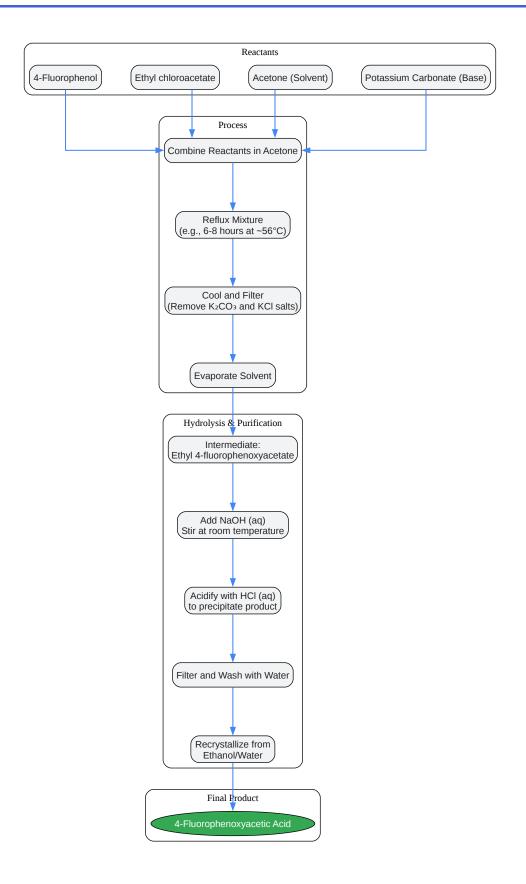
## **Synthesis and Experimental Protocols**

This section outlines the methodologies for the synthesis, purification, and characterization of **4-Fluorophenoxyacetic acid**.

# Synthesis of 4-Fluorophenoxyacetic Acid

The synthesis of **4-Fluorophenoxyacetic acid** is typically achieved via a Williamson ether synthesis reaction.





Click to download full resolution via product page

Caption: Workflow for the synthesis of **4-Fluorophenoxyacetic acid**.



#### Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorophenol (1 equivalent), ethyl chloroacetate (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in acetone.
- Reflux: Heat the mixture to reflux (approximately 56 °C) and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: After cooling to room temperature, filter the solid salts (potassium carbonate and potassium chloride) and wash with a small amount of acetone.
- Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the crude intermediate, ethyl 4-fluorophenoxyacetate.
- Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed.
- Precipitation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2. A white precipitate of **4-Fluorophenoxyacetic acid** will form.
- Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. For higher purity, recrystallize the product from an ethanol-water mixture.[1]

## **Spectroscopic Analysis Protocols**

- 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To confirm the chemical structure of 4-Fluorophenoxyacetic acid.
- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.



- ¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard single-pulse sequence. Key expected signals include peaks in the aromatic region (approx. 6.8-7.2 ppm) corresponding to the fluorophenyl group, a singlet for the methylene (-CH<sub>2</sub>-) protons (approx. 4.6 ppm), and a broad singlet for the carboxylic acid (-COOH) proton (typically >10 ppm, may vary with solvent and concentration).
- 13C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. This will confirm the presence of the expected number of carbon environments.

#### 2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR)
  technique by placing a small amount of the solid powder directly onto the ATR crystal.
  Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.
- Instrumentation: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm<sup>-1</sup>.
- Expected Absorptions:
  - O-H stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm<sup>-1</sup>.
  - C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm<sup>-1</sup>.
  - C-O-C stretch (Ether): Bands in the 1250-1000 cm<sup>-1</sup> region.
  - C-F stretch: A strong band typically in the 1250-1000 cm<sup>-1</sup> region.
  - Aromatic C=C stretches: Multiple bands in the 1600-1450 cm<sup>-1</sup> region.

#### 2.2.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.



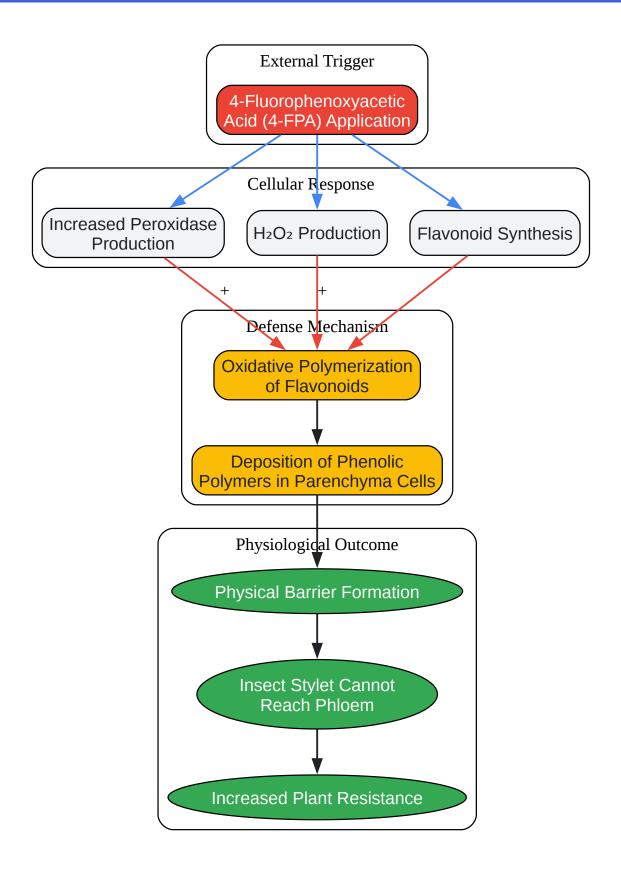
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, operated in negative ion mode to deprotonate the carboxylic acid.
- Analysis: The primary ion observed should correspond to the deprotonated molecule [M-H]<sup>-</sup>
  at an m/z value of approximately 169.03. High-resolution mass spectrometry can be used to
  confirm the elemental composition.[7]

### **Mechanism of Action in Plants**

**4-Fluorophenoxyacetic acid** is known to protect cereal crops from piercing-sucking insects, such as the white-backed planthopper (Sogatella furcifera).[1][9] This effect is not mediated by canonical plant defense hormone pathways like those involving jasmonic or salicylic acid.[3][9] Instead, 4-FPA triggers a direct chemical defense mechanism.

Upon application, 4-FPA modulates the production of peroxidases, hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), and flavonoids within the plant cells.[3][9] This leads to the oxidative polymerization of flavonoids in the parenchyma cells of the plant's vascular tissues.[1] The resulting phenolic polymers create a physical barrier that impedes the insect's stylet from reaching the phloem to feed.[3][5] This mode of action enhances plant resistance, reduces insect populations, and can lead to increased crop yields.[1]





Click to download full resolution via product page

Caption: Signaling pathway of 4-FPA-induced plant defense.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. A selective Cull complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluorophenoxyacetic acid | C8H7FO3 | CID 67882 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantae.org [plantae.org]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite 4-fluorophenoxyacetic acid (C8H7FO3) [pubchemlite.lcsb.uni.lu]
- 8. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Induction of defense in cereals by 4-fluorophenoxyacetic acid suppresses insect pest populations and increases crop yields in the field PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Fluorophenoxyacetic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294924#4-fluorophenoxyacetic-acid-chemicalproperties-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com